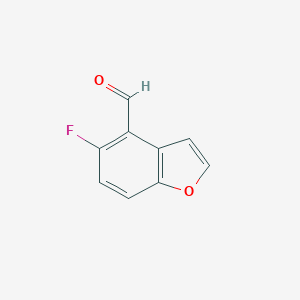

5-Fluorobenzofuran-4-carbaldehyde

Descripción general

Descripción

5-Fluorobenzofuran-4-carbaldehyde is an organic compound with the molecular formula C9H5FO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 4-position of the benzofuran ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobenzofuran-4-carbaldehyde typically involves the fluorination of benzofuran derivatives followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Análisis De Reacciones Químicas

Aldehyde-Specific Reactions

The aldehyde group at position 4 undergoes characteristic transformations:

Oxidation

The aldehyde can be oxidized to a carboxylic acid using strong oxidizing agents:

-

Reagents : KMnO₄ (acidic conditions), CrO₃, or H₂O₂.

-

Product : 5-Fluorobenzofuran-4-carboxylic acid.

-

Conditions : Typically requires heating in aqueous acidic media.

Reduction

Reduction of the aldehyde yields the corresponding alcohol:

-

Reagents : NaBH₄ (mild), LiAlH₄ (vigorous), or catalytic hydrogenation (H₂/Pd).

-

Product : 5-Fluorobenzofuran-4-methanol.

Nucleophilic Addition

The aldehyde participates in condensation reactions, such as the formation of oxazolones:

-

Example : Reaction with hippuric acid under microwave irradiation yields (4E)-2-phenyl-4-{[5-fluorobenzofuran-4-yl]methylene}-1,3-oxazol-5(4H)-one .

-

Conditions : Microwave synthesis reduces reaction time from hours to minutes (Table 1).

Table 1: Reaction Efficiency Under Classical vs. Microwave Conditions

| Reaction Type | Classical (Time/Yield) | Microwave (Time/Yield) |

|---|---|---|

| Oxazolone Formation | 60 min / 62% | 2 min / 67% |

Electrophilic Aromatic Substitution

The electron-deficient benzofuran ring (due to fluorine’s −I effect) directs electrophiles to specific positions:

Nitration

-

Reagents : HNO₃/H₂SO₄.

-

Product : Nitro derivatives at positions 5 or 7, depending on reaction conditions.

Halogenation

-

Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.

-

Product : Di-halogenated derivatives, with halogenation occurring at positions adjacent to the fluorine .

Fluorine-Specific Reactivity

The C–F bond at position 5 participates in:

Nucleophilic Aromatic Substitution

-

Reagents : Amines (e.g., piperidine), thiols, or alkoxides.

-

Product : Substituted benzofurans with modified bioactivity.

-

Conditions : Polar aprotic solvents (DMSO, DMF) at elevated temperatures.

Comparative Reactivity

The compound’s reactivity differs from non-fluorinated or differently substituted analogs:

Table 2: Reactivity Comparison with Analogues

| Compound | Aldehyde Reactivity | Fluorine Reactivity |

|---|---|---|

| 5-Fluorobenzofuran-4-carbaldehyde | High (electron-withdrawing F enhances aldehyde electrophilicity) | Moderate (resists hydrolysis) |

| Benzofuran-4-carbaldehyde | Moderate | N/A |

| 5-Chlorobenzofuran-4-carbaldehyde | Lower (Cl less electronegative than F) | Higher (Cl more susceptible to substitution) |

Mechanistic Insights

-

Aldehyde Reactivity : The fluorine atom at position 5 increases the electrophilicity of the aldehyde via inductive effects, accelerating nucleophilic additions .

-

Ring Stability : The fused benzofuran system stabilizes intermediates during substitution reactions, favoring regioselectivity at position 7 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Fluorobenzofuran-4-carbaldehyde has been investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral properties:

- Anticancer Activity: Studies have shown that benzofuran derivatives exhibit selective cytotoxicity towards various cancer cell lines. For example, derivatives of this compound have demonstrated inhibition of key signaling pathways involved in cancer progression, such as mTOR and NF-κB pathways. One study reported an IC50 value of 12.4 μM against TNF-α-stimulated HeLa cells, indicating significant potential as an anticancer agent .

- Antiviral Properties: The compound has been explored as a non-nucleoside inhibitor for hepatitis C virus (HCV). Its structural features allow it to interact effectively with viral polymerases, potentially leading to the development of new antiviral therapies .

Antimicrobial Applications

Recent research highlights the antimicrobial efficacy of this compound against various pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | 3.12 μg/mL | Staphylococcus aureus |

| 6.25 μg/mL | Escherichia coli | |

| 2.50 μg/mL | Pseudomonas aeruginosa |

This table illustrates the compound's broad-spectrum antimicrobial activity, suggesting its potential use in treating bacterial infections .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its aldehyde functional group allows for various reactions, including:

- Condensation Reactions: It can participate in condensation reactions to form larger molecular frameworks.

- Functional Group Transformations: The aldehyde can be reduced to alcohols or further modified to introduce other functional groups, enhancing the diversity of synthesized compounds .

Case Study: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of several benzofuran derivatives, including this compound. The results indicated that compounds with specific substitutions exhibited significant growth inhibition in cancer cell lines. The mechanism was linked to the inhibition of critical pathways involved in cell proliferation .

Case Study: Antiviral Activity Against HCV

In another investigation, researchers assessed the inhibitory effects of various benzofuran derivatives on HCV polymerase activity. The findings revealed that certain derivatives, including those related to this compound, displayed potent antiviral activity with favorable binding affinities .

Mecanismo De Acción

The mechanism of action of 5-Fluorobenzofuran-4-carbaldehyde is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to the inhibition of key biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran-4-carbaldehyde: Lacks the fluorine atom, which may result in different biological activities and reactivity.

5-Chlorobenzofuran-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical properties and biological activities.

5-Bromobenzofuran-4-carbaldehyde:

Uniqueness

5-Fluorobenzofuran-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development .

Actividad Biológica

5-Fluorobenzofuran-4-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a benzofuran ring with a fluorine atom at the 5-position and an aldehyde group at the 4-position. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological activity by enhancing metabolic stability and lipophilicity, which are crucial for drug design.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms that are yet to be fully elucidated. The fluorine substitution is believed to enhance binding affinity to viral receptors, potentially blocking entry or replication processes .

Anticancer Properties

One of the most promising areas of research for this compound is its anticancer activity. Several studies have reported its cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. For instance, one study demonstrated IC50 values as low as 15.8 µM against HepG2 cells, indicating significant potency . The compound appears to induce apoptosis and cell cycle arrest in cancer cells, possibly through the regulation of cyclin proteins and induction of reactive oxygen species (ROS) production .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The introduction of fluorine enhances binding affinity to these targets, potentially leading to inhibition of key biological pathways critical for tumor growth and microbial resistance .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism Insights |

|---|---|---|---|

| This compound | Moderate | High | Inhibition of cell proliferation via ROS |

| Benzofuran-4-carbaldehyde | Low | Moderate | Less effective due to lack of fluorine |

| 5-Chlorobenzofuran-4-carbaldehyde | Moderate | Moderate | Chlorine substitution alters reactivity |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Study : A study published in Nature evaluated various derivatives of benzofuran compounds, including this compound. It was found to significantly reduce cell viability in MCF-7 and HepG2 cell lines compared to standard treatments like 5-fluorouracil .

- Antimicrobial Evaluation : Another research article highlighted the compound's effectiveness against multiple bacterial strains, showcasing its potential as a lead compound in developing new antibiotics.

- Mechanistic Insights : A review on fluorinated heterocycles noted that compounds like this compound often exhibit enhanced bioactivity due to their ability to interact with specific protein targets involved in disease pathways .

Propiedades

IUPAC Name |

5-fluoro-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZVZQXBAPJNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.